N-carbamimidoylacetamide

Vue d'ensemble

Description

1-Acetylguanidine is a guanidine derivative.

Mécanisme D'action

Target of Action

1-Acetylguanidine, also known as N-carbamimidoylacetamide or N-Acetylguanidine, is a derivative of guanidine . Guanidine and its derivatives play a crucial role in the metabolism of living organisms . .

Mode of Action

Guanidine, the parent compound, is known to interact with unsaturated compounds . It can be assumed that 1-Acetylguanidine might share similar chemical properties due to its structural similarity with guanidine.

Biochemical Pathways

Guanidine and its derivatives are known to play a crucial role in the metabolism of living organisms , suggesting that 1-Acetylguanidine might also be involved in metabolic pathways.

Pharmacokinetics

The molecular weight of 1-Acetylguanidine is 101.11 , which might influence its bioavailability and pharmacokinetic properties.

Result of Action

It is known that 1-acetylguanidine may be used in the synthesis of 1 h -imidazol-2-amine derivatives .

Activité Biologique

N-carbamimidoylacetamide, a compound derived from guanidine, has garnered attention for its diverse biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including anti-inflammatory, antiplatelet, and neuroprotective effects, along with relevant case studies and research findings.

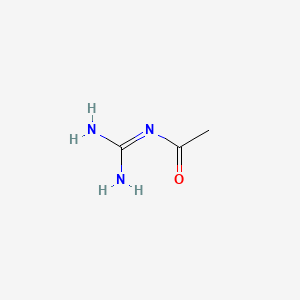

Chemical Structure and Properties

This compound is characterized by its guanidine moiety, which is known to enhance biological activity. The compound's structure allows it to interact with various biological targets, particularly in modulating ion exchange processes and inflammatory pathways.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, compounds related to this compound showed a marked reduction in nitric oxide (NO) production and interleukin-6 (IL-6) secretion. The lead compound demonstrated an IC50 value of 24.13 μM for IL-6 inhibition without substantial cytotoxicity (CC50 146 μM) .

Table 1: Anti-inflammatory Effects of this compound Derivatives

| Compound | IC50 (μM) | CC50 (μM) | Activity |

|---|---|---|---|

| 3i | 24.13 | 146 | IL-6 inhibition |

| 4a | 51.75 | Not specified | NO synthesis inhibition |

The anti-inflammatory effects were further validated in vivo using a murine model of acute lung injury, where treatment with this compound derivatives led to improved behavioral outcomes and reduced inflammatory markers .

2. Antiplatelet Activity

This compound has also been evaluated for its antiplatelet activity. Several derivatives exhibited superior effects compared to acetylsalicylic acid in inhibiting platelet aggregation induced by adenosine diphosphate (ADP). This activity is believed to stem from the inhibition of cytoplasmic calcium mobilization and arachidonic acid formation .

Table 2: Antiplatelet Activity of this compound Derivatives

| Compound | Effect on Platelet Aggregation |

|---|---|

| 3d | Significant inhibition |

| 3h | Significant inhibition |

| 6b | Exceeded acetylsalicylic acid |

3. Neuroprotective Effects

The neuroprotective potential of this compound has been linked to its ability to inhibit sodium-hydrogen exchanger isoform 1 (NHE-1). This action helps mitigate cellular damage during ischemic events by preventing intracellular calcium overload . Additionally, the compound has shown antidepressant-like effects in animal models, further supporting its neuroprotective profile.

Case Studies

Several studies have explored the pharmacological applications of this compound derivatives:

- Acute Lung Injury Model : In a controlled study on C57BL/6J mice, treatment with a derivative of this compound significantly reduced lung inflammation markers post-LPS administration. The results indicated that the compound preserved vascular integrity and reduced neutrophil migration into alveolar spaces .

- Platelet Aggregation Studies : In vitro assays demonstrated that specific derivatives effectively inhibited ADP-induced platelet aggregation more potently than traditional antiplatelet medications .

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

N-Carbamimidoylacetamide serves as a precursor in the synthesis of various bioactive molecules. It has been utilized in the preparation of:

- 1H-imidazol-2-amine derivatives : These derivatives have shown potential as inhibitors for vascular adhesion protein-1 (VAP-1), which is relevant in treating diabetic macular edema .

- Acetylaminopyrimidines : Novel series of amino-protected pyrimidines have been synthesized using this compound, showcasing its versatility in creating compounds with potential therapeutic effects .

Pharmacological Activities

Recent research has highlighted the multifaceted pharmacological activities associated with this compound and its derivatives:

- Anti-inflammatory Properties : Compounds derived from this compound have demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, lead compounds in studies showed IC50 values indicating effective suppression of these cytokines without substantial cytotoxicity .

- Antiplatelet Activity : Some derivatives exhibit pronounced antiplatelet activity, outperforming traditional antiplatelet drugs like acetylsalicylic acid. This suggests potential applications in cardiovascular therapies .

Antimicrobial Activity

Research has also explored the antimicrobial properties of compounds synthesized from this compound. A study indicated that certain pyrimidine derivatives demonstrated significant antimicrobial activity against various pathogens, suggesting their potential use in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

Propriétés

IUPAC Name |

N-(diaminomethylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O/c1-2(7)6-3(4)5/h1H3,(H4,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGXACLSAZXJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205595 | |

| Record name | N-(Aminoiminomethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5699-40-1 | |

| Record name | N-(Aminoiminomethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5699-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Aminoiminomethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Aminoiminomethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(aminoiminomethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.